molecular formula C11H14O B8535233 5,6,7,8-Tetrahydro-3-methyl-1-naphthol

5,6,7,8-Tetrahydro-3-methyl-1-naphthol

Cat. No.: B8535233
M. Wt: 162.23 g/mol
InChI Key: DLEIHZWUZSUORH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-3-methyl-1-naphthol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H14O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7,12H,2-5H2,1H3

InChI Key

DLEIHZWUZSUORH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixed solution of 3-methyl-5,6,7,8-tetrahydro-1-naphthalenyl acetate synthesized in Reference Example 173 (5.1 g, 25.1 mmol) in THF (120 mL) and methanol (30 mL) was added 12 N aqueous sodium hydroxide solution (2.5 mL) at room temperature, and the mixture was stirred for 30 minutes, and then concentrated under reduced pressure. Water and hydrochloric acid were added to the residue, and the mixture was acidified, which was extracted with ethyl acetate. The organic layer was washed with water and a saturated brine, and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the obtained residue was crystallized with ethyl acetate-hexane to obtain 4.1 g (yield 99%) of the title compound. Melting point: 95-96° C. (hexane-ethyl acetate).
Name
3-methyl-5,6,7,8-tetrahydro-1-naphthalenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 173
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 5,6,7,8-tetrahydro-3-methyl-1-naphthyl acetate (11.00 g) and NaOH (6.50 g) in a mixture of water (50 ml) and MeOH (150 ml) was refluxed for 5 hours. MeOH was removed under reduced pressure to give a residue. AcOEt was added to the residue and c-HCl was added dropwise under ice-cooling. The organic phase was washed with brine and dried over MgSO4. After filtration, the filtrate was concentrated under reduced pressure to give 5,6,7,8-tetrahydro-3-methyl-1-naphthol as a solid (8.19 g).
Name
5,6,7,8-tetrahydro-3-methyl-1-naphthyl acetate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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